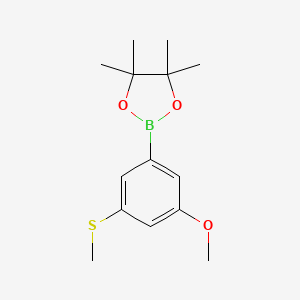

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Methoxy-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MMB, is a boron-containing compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

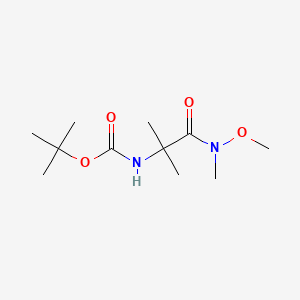

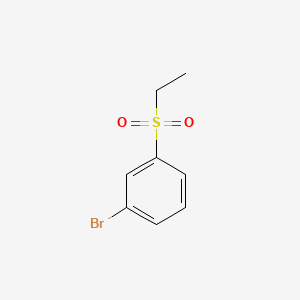

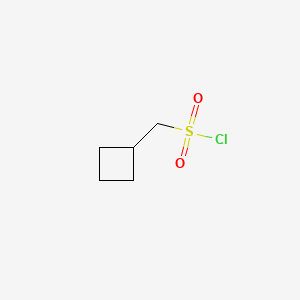

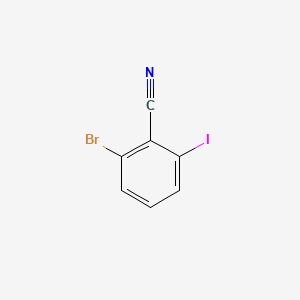

Pinacolboronsäureester, einschließlich der in Frage stehenden Verbindung, sind hoch wertvolle Bausteine in der organischen Synthese {svg_1} {svg_2}. Sie werden häufig in verschiedenen Transformationen eingesetzt, darunter Oxidationen, Aminierungen, Halogenierungen und C–C-Bindungsbildungen wie Alkenylierungen, Alkynylierungen und Arylierungen {svg_3}.

Protodeboronierung

Protodeboronierung von Pinacolboronsäureestern ist ein Verfahren, das entwickelt wurde, um die Bor-Gruppe aus diesen Verbindungen zu entfernen {svg_4}. Dieser Prozess ist besonders nützlich, wenn die Bor-Gruppe am Ende einer Sequenz entfernt werden muss {svg_5}.

Anti-Markovnikov-Hydromethylierung von Alkenen

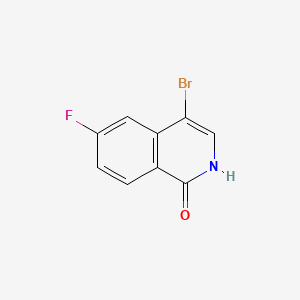

Die Verbindung kann bei der katalytischen Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern verwendet werden, was eine formale anti-Markovnikov-Alken-Hydromethylierung ermöglicht {svg_6}. Dies ist eine wertvolle Transformation, die bisher unbekannt war {svg_7}.

Arzneimittelsynthese

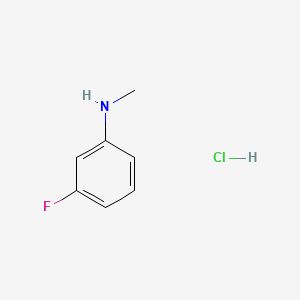

Boronsäureverbindungen, einschließlich der in Frage stehenden Verbindung, werden häufig in der organischen Synthese von Medikamenten verwendet {svg_8}. Sie werden typischerweise zum Schutz von Diolen verwendet und in der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt {svg_9}.

Enzymhemmer oder spezifische Ligandenmedikamente

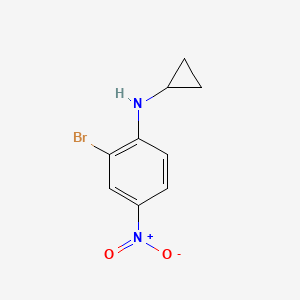

In der Arzneimittelforschungsanwendung werden Borsäureverbindungen häufig als Enzymhemmer oder spezifische Ligandenmedikamente verwendet {svg_10}. Sie können zur Behandlung von Tumoren und mikrobiellen Infektionen eingesetzt werden und können auch bei der Herstellung von Krebsmedikamenten verwendet werden {svg_11}.

Fluoreszierende Sonden

Borsäureverbindungen können auch als fluoreszierende Sonden verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren {svg_12}.

Arzneimittelverabreichungssysteme

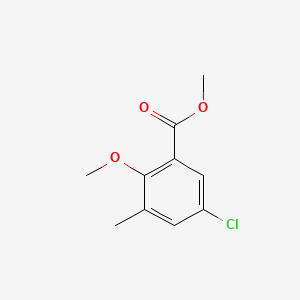

Ein reaktives Sauerstoffspezies (ROS)-responsives Medikamentenverabreichungssystem kann durch strukturelle Modifizierung von Hyaluronsäure (HA) mit Phenylboronsäure-Pinacolester entwickelt werden {svg_13}. Dieses System kann verwendet werden, um Medikamente wie Curcumin einzukapseln, um medikamentenbeladene Nanopartikel zu bilden {svg_14}.

Behandlung von Parodontitis

Das oben genannte ROS-responsive Medikamentenverabreichungssystem kann bei der Behandlung von Parodontitis eingesetzt werden {svg_15}. Das System behält nicht nur die antimikrobielle Wirksamkeit des Medikaments bei, sondern zeigt auch ausgeprägte entzündungshemmende und antioxidative Funktionen {svg_16}.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as 3-Methoxy-5-methylthiophenylboronic acid, pinacol ester, is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can perform effectively in a variety of chemical environments.

Eigenschaften

IUPAC Name |

2-(3-methoxy-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-11(16-5)9-12(8-10)19-6/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSUWBVUXWRNDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682343 |

Source

|

| Record name | 2-[3-Methoxy-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256360-25-4 |

Source

|

| Record name | 2-[3-Methoxy-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride](/img/structure/B597693.png)

![4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597694.png)